![molecular formula C12H11NO3 B372259 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan CAS No. 13680-12-1](/img/structure/B372259.png)
8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan
Overview
Description
8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan is an organic compound with the molecular formula C12H11NO3 It is characterized by a fused ring structure that includes a nitro group and a furan ring
Preparation Methods
The synthesis of 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan can be achieved through several synthetic routes. One common method involves the nitration of 1,2,3,4-tetrahydrodibenzo[b,d]furan using a mixture of nitric acid and sulfuric acid. The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent over-nitration. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents such as halogens or alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: Its derivatives are investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect various cellular pathways, influencing processes such as cell signaling and metabolism.
Comparison with Similar Compounds
8-Nitro-1,2,3,4-tetrahydrodibenzo[b,d]furan can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydrodibenzo[b,d]furan: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
8-Amino-1,2,3,4-tetrahydrodibenzo[b,d]furan: Contains an amino group instead of a nitro group, leading to different pharmacological properties.
8-Chloro-1,2,3,4-tetrahydrodibenzo[b,d]furan:
Properties
IUPAC Name |
8-nitro-1,2,3,4-tetrahydrodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZZDUWXRGPYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
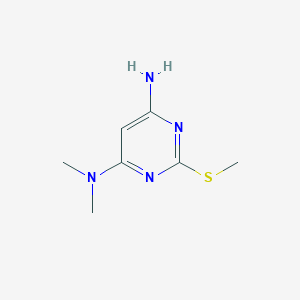
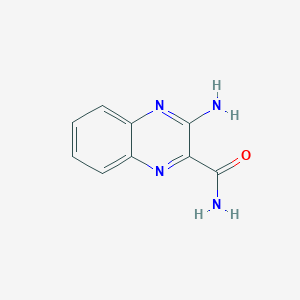
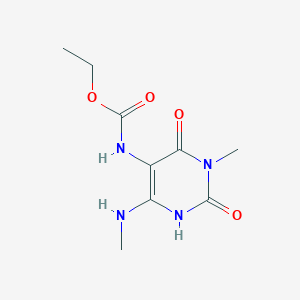
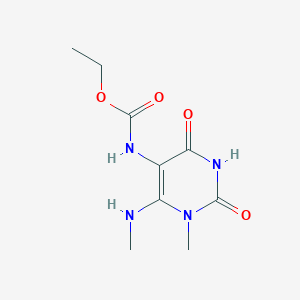
![Ethyl methyl[6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]carbamate](/img/structure/B372183.png)
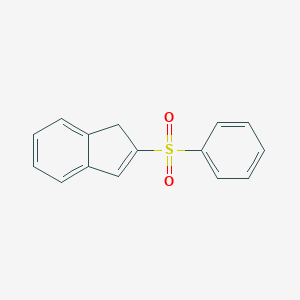
![1-Chloro-2-[(4-methylphenyl)sulfonyl]indane](/img/structure/B372189.png)
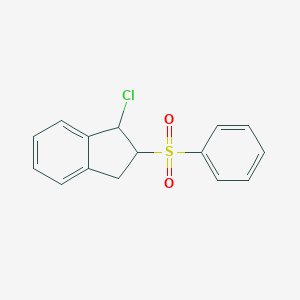

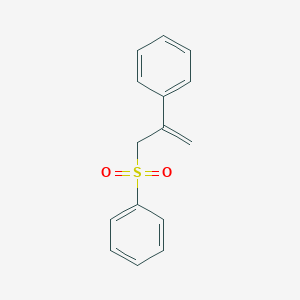
![3-(Pyrrolidin-1-yl)benzo[b]thiophene 1,1-dioxide](/img/structure/B372197.png)
![1,10-bis(benzenesulfonyl)pentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene](/img/structure/B372198.png)
![9,9-dioxo-4-oxa-9λ6-thiatricyclo[5.3.0.02,6]decane-3,5-dione](/img/structure/B372201.png)
![1-Chloro-2-[(4-chlorophenyl)sulfonyl]indane](/img/structure/B372203.png)
